molecular formula C15H20O4 B13848324 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid

2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid

Cat. No.: B13848324
M. Wt: 268.34 g/mol
InChI Key: JKEXECONEPQHOO-ZOLJTDQRSA-N
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Description

2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid is a deuterated derivative of benzoic acid Deuterium, a stable isotope of hydrogen, replaces hydrogen atoms in the compound, which can significantly alter its physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid typically involves multiple steps. One common method starts with the deuteration of the precursor compounds. The process may include:

    Deuteration of Benzoic Acid: This involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents.

    Esterification: The deuterated benzoic acid is then esterified with 5-methylhexanol under acidic conditions to form the ester derivative.

    Hydrolysis: The ester is hydrolyzed to yield the final product, this compound.

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid involves its interaction with molecular targets and pathways. The presence of deuterium can alter the compound’s binding affinity and metabolic stability. This can affect enzyme interactions and receptor binding, leading to changes in biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,5-Tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid is unique due to its specific deuterium labeling, which provides distinct advantages in studying isotope effects and metabolic pathways. Its structure allows for targeted applications in various scientific fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H20O4

Molecular Weight

268.34 g/mol

IUPAC Name

2,3,4,5-tetradeuterio-6-(5-methylhexoxycarbonyl)benzoic acid

InChI

InChI=1S/C15H20O4/c1-11(2)7-5-6-10-19-15(18)13-9-4-3-8-12(13)14(16)17/h3-4,8-9,11H,5-7,10H2,1-2H3,(H,16,17)/i3D,4D,8D,9D

InChI Key

JKEXECONEPQHOO-ZOLJTDQRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCC(C)C)[2H])[2H]

Canonical SMILES

CC(C)CCCCOC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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